B1574615 GDC-9545

GDC-9545

Cat. No. B1574615
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GDC-9545, also known as RG6171, is a SERD. GDC-9545 is an orally available selective estrogen receptor degrader/downregulator (SERD), with potential antineoplastic activity. Upon oral administration, SERD GDC-9545 specifically targets and binds to the estrogen receptor (ER) and induces a conformational change that promotes ER degradation.

Scientific Research Applications

Discovery and Development for Breast Cancer Treatment

GDC-9545 has been identified as a significant advancement in the treatment of ER+ breast cancer. It functions as an orally bioavailable pure antiestrogen, offering an effective treatment option for patients, especially those who have developed resistance to standard endocrine therapies. GDC-9545, by immobilizing ERα, achieves full antagonism and degradation, thus inhibiting tumor growth or causing tumor regression in patient-derived xenograft mouse models. Its oral bioavailability and high safety margins in preclinical species make it a promising candidate for clinical testing (Wang, 2020).

Clinical Potential as an Oral Selective Estrogen Receptor Degrader (SERD)

The development of GDC-9545, also known as giredestrant, marked a new era in ER+ breast cancer treatment. This molecule, due to its exceptional preclinical profile, is recognized as a best-in-class oral SERD. It exhibits potent antiproliferative activity across multiple cell lines, making it a potential endocrine backbone treatment for ER+ breast cancer (Shao, 2021).

Mechanistic Pharmacology and Improved Oral Exposure

GDC-9545 has been described as a novel ER antagonist, combining desirable mechanistic and pre-clinical drug metabolism and pharmacokinetics (DMPK) attributes. It is a non-steroidal ER ligand that is highly potent in competing with estradiol for binding and driving an antagonist conformation within the ER ligand binding domain. Its reduced metabolism and increased oral bioavailability relative to previous candidates result in improved overall oral exposure in multiple species, making it an effective treatment option (Metcalfe et al., 2019).

Preclinical Profile for ER+ Breast Cancer

The preclinical profile of GDC-9545 (giredestrant) shows it as an efficient and potent SERD and a full antagonist. Its fine-tuning of physiochemical properties allows for once daily oral dosing in humans. It has demonstrated efficacy in both single-agent and combination treatments in tumor models, and is currently being evaluated in Phase III clinical trials (Liang et al., 2021).

Neoadjuvant Study in Breast Cancer

A phase II neoadjuvant study of GDC-9545 combined with palbociclib versus anastrozole with palbociclib in postmenopausal women with untreated early breast cancer showcases the potential of GDC-9545 in improving treatment outcomes. This study focuses on the efficacy of GDC-9545 in reducing Ki67 scores, a proliferation biomarker, during treatment, indicating its ability to suppress tumor growth (Hurvitz et al., 2021).

properties

Product Name

GDC-9545

IUPAC Name

unknown

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

GDC-9545;  GDC9545;  GDC 9545;  RG6171;  RG-6171;  RG 6171; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.